molecular formula C14H10FN3O B11812642 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11812642
M. Wt: 255.25 g/mol
InChI Key: LSABQDQVPDVPPT-UHFFFAOYSA-N
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Description

3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the aniline moiety can be attached through a coupling reaction such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the fluorophenyl or aniline moieties .

Scientific Research Applications

3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with a different position of the fluorine atom.

    3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Chlorine substituent instead of fluorine.

    3-(5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)aniline: Methyl group instead of fluorine.

Uniqueness

3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10FN3O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,16H2

InChI Key

LSABQDQVPDVPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

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